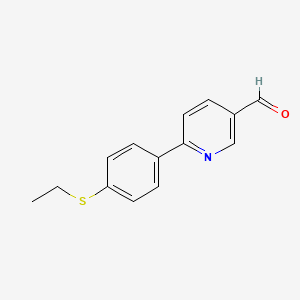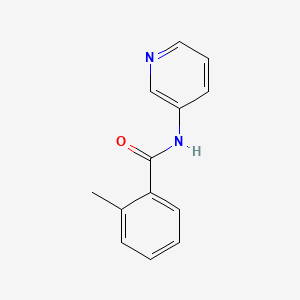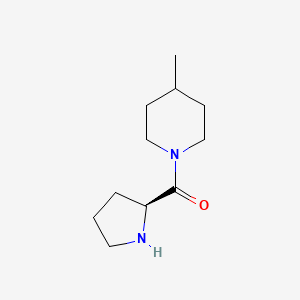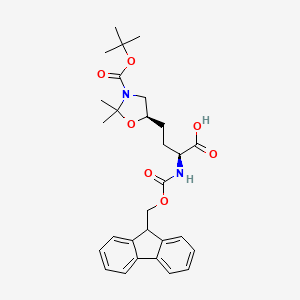
6-(4-(Ethylthio)phenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde, also known as AldrichCPR, is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxaldehyde functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(ethylthio)benzaldehyde and 3-pyridinecarboxylic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(ethylthio)benzaldehyde and 3-pyridinecarboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
4-(ethylthio)benzaldehyde: A precursor in the synthesis of 6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde.
3-pyridinecarboxylic acid: Another precursor used in the synthesis.
6-(4-methylphenyl)pyridine-3-carboxaldehyde: A structurally similar compound with a methyl group instead of an ethylthio group.
Uniqueness
6-[4-(ethylthio)phenyl]pyridine-3-carboxaldehyde is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
6-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChIキー |
PDCZCFBSFOLVBU-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)
![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)



![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)


![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)

![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)


